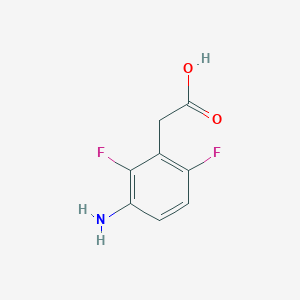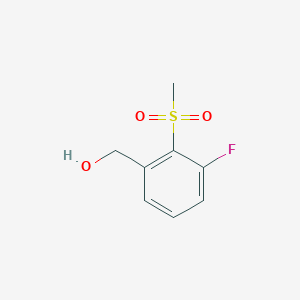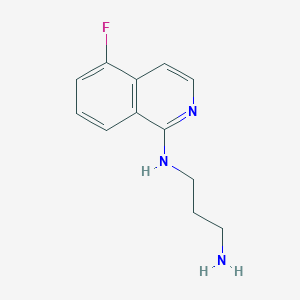![molecular formula C10H16F3NO3 B12852530 Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 54986-68-4](/img/structure/B12852530.png)
Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate is an organic compound with the molecular formula C10H16F3NO3. It is an ester derivative, characterized by the presence of a sec-butyl group and a trifluoroacetylamino group attached to a butanoate backbone . Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-[(trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of sec-butyl 2-[(trifluoroacetyl)amino]butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the sec-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: Sec-butyl 2-[(trifluoromethyl)amino]butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sec-butyl 2-[(trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 2-[(trifluoroacetyl)amino]butanoate: Similar structure but with an ethyl group instead of a sec-butyl group.
Methyl 2-[(trifluoroacetyl)amino]butanoate: Contains a methyl group instead of a sec-butyl group.
Isopropyl 2-[(trifluoroacetyl)amino]butanoate: Features an isopropyl group instead of a sec-butyl group.
The uniqueness of sec-butyl 2-[(trifluoroacetyl)amino]butanoate lies in its specific sec-butyl group, which can influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
54986-68-4 |
|---|---|
Molekularformel |
C10H16F3NO3 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C10H16F3NO3/c1-4-6(3)17-8(15)7(5-2)14-9(16)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
JNMMVOUZYLQNKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C(CC)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


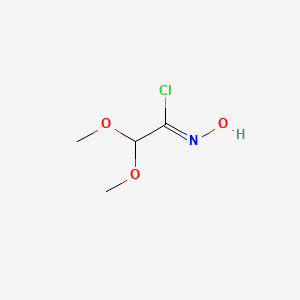
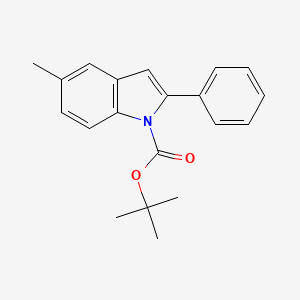
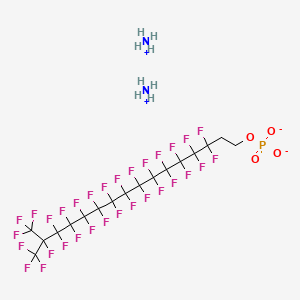
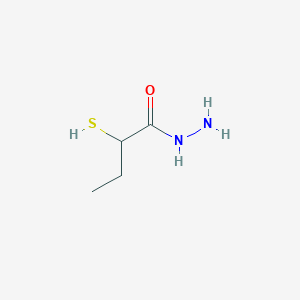
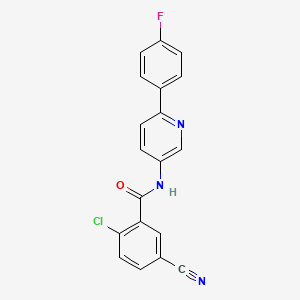
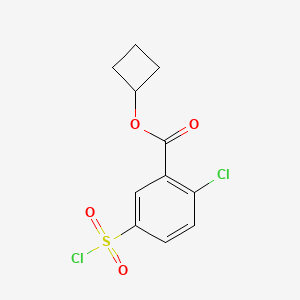

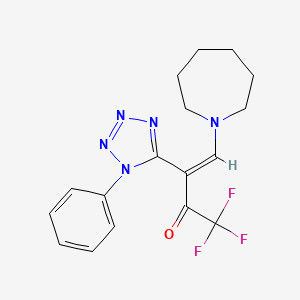
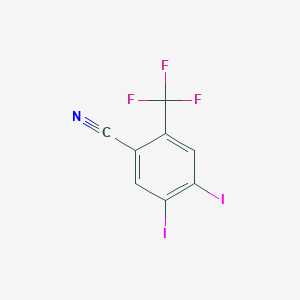
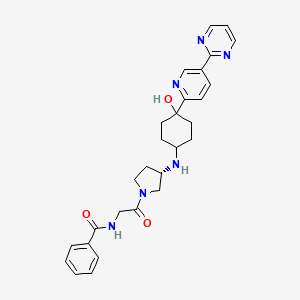
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)
